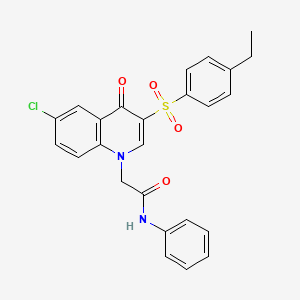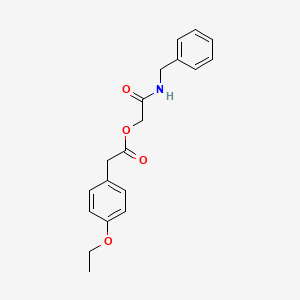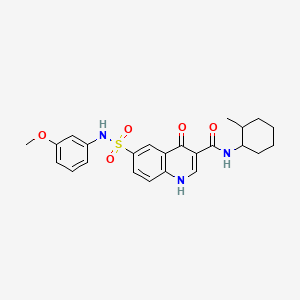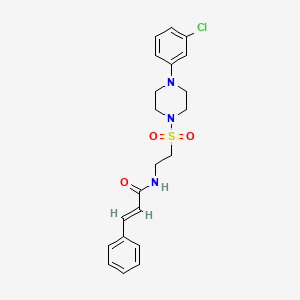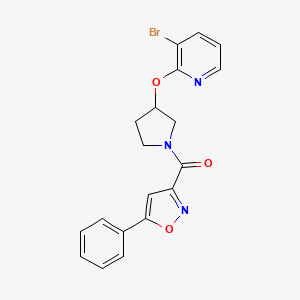
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques
Regioselective Synthesis Methods : A study by Aggarwal et al. (2016) introduced a mild protocol for the regioselective synthesis of related compounds, using a one-pot condensation approach. This method involved the intermediacy of 2-bromo-1,3-diketones formed in situ from 1,3-diketones, confirming the structure of regioisomers through rigorous spectroscopy and X-ray crystallographic studies (Aggarwal et al., 2016).
Metal-Free Synthesis Protocols : Another approach highlighted by Roslan et al. (2016) showcased the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines through a metal-free one-pot synthesis, using commercially available inexpensive substrates (Roslan et al., 2016).
Optical and Material Applications
- Optical Properties and Material Usage : Volpi et al. (2017) synthesized derivatives with notable optical properties, including large Stokes' shift and variable quantum yields. These properties were effectively tuned depending on the chemical structure of the substituents, demonstrating potential for low-cost luminescent materials (Volpi et al., 2017).
Chemical Reactivity and Transformations
- Chemical Rearrangements : Khalafy et al. (2002) explored the reactivity of substituted isoxazolones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles. This study demonstrated the varied chemical transformations possible with related compounds (Khalafy et al., 2002).
Potential Biological Applications
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of related compounds and evaluated their antimicrobial activity. Notably, compounds with methoxy groups exhibited high antimicrobial activity, suggesting potential applications in medical and pharmaceutical fields (Kumar et al., 2012).
Anticancer Evaluation : Research by Gouhar and Raafat (2015) focused on synthesizing derivatives and evaluating them as anticancer agents. This study indicates the possible application of these compounds in cancer treatment (Gouhar & Raafat, 2015).
Anticonvulsant Agents : Malik and Khan (2014) synthesized novel derivatives and evaluated their anticonvulsant activities, revealing potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).
Structural and Crystallographic Studies
- Crystal Structure Analysis : Wang et al. (2008) conducted structural analyses of related compounds, demonstrating their potential in understanding molecular configurations and interactions (Wang et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes a pyrrolidine ring, which is a common feature in many bioactive compounds . .
Mode of Action
It is known that pyrrolidine derivatives can interact with various biological targets due to their versatile structure . The bromopyridinyl and phenylisoxazolyl groups could potentially interact with different targets, leading to various biological effects.
Result of Action
Preliminary bioassay tests of similar compounds have indicated certain insecticidal and fungicidal activities , suggesting that this compound may also have potential bioactive properties.
Propiedades
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c20-15-7-4-9-21-18(15)25-14-8-10-23(12-14)19(24)16-11-17(26-22-16)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPERAKLQCSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


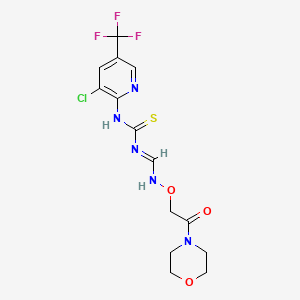


![N-(cyanomethyl)-2-[(5-methyl-2-phenoxyphenyl)amino]acetamide](/img/structure/B2857497.png)
![4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2857500.png)
![2-(butylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857501.png)
![[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2857502.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone](/img/structure/B2857503.png)
![4-Pyrazol-1-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2857504.png)
